2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Description
2-Methyl-5-oxopyrrolidine-2-carboxylic acid is a compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is also known by its IUPAC name, 2-methyl-5-oxoproline . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Properties
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64520-50-9 | |
| Record name | 2-methyl-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Strategies for 2-Methyl-5-oxopyrrolidine-2-carboxylic Acid
The synthesis of this compound revolves around constructing its pyrrolidine ring while introducing the methyl and carboxylic acid substituents at the C2 position. Key strategies include cyclization of amino acid precursors , double Michael addition reactions , and catalytic oxidation-decarboxylation sequences . Each method varies in stereochemical control, yield, and scalability, necessitating a comparative analysis of their merits and limitations.
Cyclization of Amino Acid Derivatives
Pyroglutamic Acid as a Precursor
Pyroglutamic acid (5-oxoproline) derivatives are frequently leveraged to synthesize substituted pyrrolidines. For this compound, methylation at the C2 position is achieved via nucleophilic alkylation. A representative protocol involves:
- Methylation of D-methyl pyroglutamate using methylmagnesium bromide in tetrahydrofuran (THF) under inert conditions.
- Acid-catalyzed cyclization to form the γ-lactam ring.
This method yields the target compound with moderate diastereoselectivity (dr 11:1).
Reaction Conditions and Yield
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃MgBr, TMEDA | -78 to 25 | 2 | 65–70 |
| 2 | H₂SO₄ (2M) | 80 | 4 | 85 |
This approach benefits from commercially available starting materials but requires stringent temperature control to minimize racemization.
Double Michael Addition for Ring Formation
Substrate Design and Catalysis
A stereoselective route employs amide-tethered diacids and propargyl ketones in a domino Michael-Michael reaction. For instance:
- Reaction of glutaric acid diamide with 3-butyn-2-one in the presence of Mg(OTf)₂ (10 mol%).
- Intramolecular cyclization to form the pyrrolidine skeleton.
This method achieves trans-diastereoselectivity (dr 7:1) and a 72% isolated yield. The mechanism proceeds via a conjugate addition followed by lactamization, with Mg²⁺ ions stabilizing the transition state.
Catalytic Performance Comparison
| Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|
| Mg(OTf)₂ | 7:1 | 72 |
| Ni(acac)₂ | 5:1 | 68 |
| No catalyst | 1:1 | <30 |
The use of Lewis acids enhances both rate and selectivity, though scalability is limited by catalyst cost.
Oxidative Decarboxylation of Dicarboxylic Acids
Potassium Permanganate-Mediated Oxidation
Adapting methods from pyrazine synthesis, 2-methyl-5-oxopyrrolidine-2,3-dicarboxylic acid undergoes selective decarboxylation to yield the target compound:
- Oxidation of 3-methylpyrazine with KMnO₄ in aqueous H₂SO₄ at 100–103°C.
- Acidification and decarboxylation at pH 1.5–4.0, followed by butanone extraction.
This industrial-scale method achieves 85–90% purity, though it requires careful pH control to avoid over-oxidation.
Process Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature (°C) | 100–103 |
| Reaction Time (h) | 1–4 |
| H₂SO₄ Concentration | 40–50% |
| pH | 1.5–4.0 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclization | 85 | 95 | Moderate | 120–150 |
| Double Michael | 72 | 98 | Low | 200–250 |
| Oxidative Decarboxyl | 90 | 85 | High | 80–100 |
The oxidative decarboxylation route is favored for bulk production despite lower purity, whereas the double Michael addition offers superior stereocontrol for pharmaceutical applications.
Chemical Reactions Analysis
2-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction can lead to the formation of more reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
2-Methyl-5-oxopyrrolidine-2-carboxylic acid is primarily utilized as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy, making it a valuable component in drug formulation processes .
Anticancer and Antimicrobial Properties:
Recent studies have demonstrated the potential of this compound in developing novel anticancer and antimicrobial agents. For instance, derivatives of 5-oxopyrrolidine have shown promising anticancer activity against A549 lung adenocarcinoma cells, with certain compounds exhibiting significant cytotoxicity comparable to standard chemotherapy drugs like cisplatin . Additionally, these derivatives have been explored for their activity against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance .
Biochemical Research
Enzyme Activity Studies:
In biochemical research, this compound is employed to investigate enzyme activity and metabolic pathways. Its ability to modulate enzyme functions aids researchers in understanding biological processes and developing new therapeutic strategies .
Mechanism of Action:
The compound interacts with specific molecular targets, influencing various biochemical pathways. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and modulation of apoptotic markers .
Polymer Chemistry
Material Properties Enhancement:
In polymer chemistry, this compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly beneficial in manufacturing processes where improved material characteristics are essential .
Agricultural Chemistry
Development of Agrochemicals:
this compound is also utilized in the agricultural sector for developing agrochemicals. It contributes to formulating more effective pest control agents that are environmentally safer compared to traditional chemicals .
Analytical Chemistry
Standardization in Analytical Methods:
In analytical chemistry, this compound serves as a standard for quantifying related compounds across various samples. Its consistent properties make it an ideal candidate for use in analytical techniques, ensuring accuracy in measurements .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Target Compound | A549 (Lung) | 66 | Induces apoptosis |
| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |
| Compound 5a | Leukemia Cells | 3 | S/G2 phase arrest, apoptosis |
Table 2: Applications Overview
| Application Area | Specific Uses |
|---|---|
| Pharmaceutical | Intermediate for drugs targeting neurological disorders |
| Biochemical Research | Studies on enzyme activity and metabolic pathways |
| Polymer Chemistry | Enhancing flexibility and strength of polymers |
| Agricultural Chemistry | Development of safer agrochemicals |
| Analytical Chemistry | Standardization for quantification methods |
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Methyl-5-oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Biological Activity
2-Methyl-5-oxopyrrolidine-2-carboxylic acid (MOPCA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MOPCA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
MOPCA is characterized by a pyrrolidine ring with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 143.16 g/mol. The compound's structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.
MOPCA's biological activity is primarily mediated through its interactions with specific enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : MOPCA may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as apoptosis and cell proliferation.
- Receptor Modulation : The compound has structural similarities to other biologically active molecules, suggesting it may interact with purinergic receptors, which are crucial for cellular signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of MOPCA derivatives. For example:
- In Vitro Studies : MOPCA derivatives were tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited significant cytotoxic effects, reducing cell viability by up to 66% compared to controls like cisplatin .
Antimicrobial Activity
MOPCA has also been evaluated for its antimicrobial properties:
- Pathogen Testing : Studies demonstrated that MOPCA derivatives showed activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The derivatives were particularly effective against strains resistant to standard treatments .
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against MRSA | |
| Escherichia coli | Significant inhibition |
Case Studies
- Anticancer Efficacy : A study involving the administration of MOPCA derivatives in A549 cells revealed a dose-dependent reduction in viability, indicating the potential for these compounds in lung cancer therapy. The most potent derivative reduced viability to 66% at a concentration of 100 µM .
- Antimicrobial Resistance : Another investigation focused on the effectiveness of MOPCA against resistant bacterial strains. The results showed that several derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 2-methyl-5-oxopyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via oxidation of methyl-substituted pyridine precursors. For example, oxidation of 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under controlled temperature (90–95°C) yields 5-methoxypyridine-2-carboxylic acid, a structurally related analog, with a 47% yield . Key factors affecting yield include:
- Oxidant stoichiometry : Excess KMnO₄ (0.44 mol per 0.1 mol substrate) improves conversion but may increase side reactions.
- pH control : Acidification to pH 4 post-reaction ensures precipitation of the carboxylic acid.
- Isolation method : Copper salt precipitation enhances purity but reduces overall yield.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Elemental analysis : Used to verify empirical formulas (e.g., C₇H₉NO₃ for analogs, with deviations <0.3% for C, H, N) .
- NMR spectroscopy : Proton environments (e.g., methyl groups at δ 3.85 ppm, carboxylic protons at δ 9.8 ppm) and coupling patterns confirm substituent positions .
- Melting point : Consistency with literature values (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) indicates purity .
Q. What are the known biological or pharmacological applications of this compound?
While direct studies on this compound are limited, structurally related 5-oxopyrrolidine derivatives are intermediates in drug synthesis. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are precursors for neuroprotective agents and anticonvulsants .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for stereoisomers of this compound derivatives?
A 2023 study demonstrated diastereoselective synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates using neutralization of glutamic acid hydrochlorides. Key steps include:
- Chiral resolution : Use of (2R*,3R*)-dimethyl glutamate hydrochlorides as starting materials.
- Steric control : Aryl/pyridyl substituents at position 3 direct stereochemistry during cyclization, achieving >90% diastereomeric excess in some cases .
- X-ray crystallography : Confirmed absolute configurations (e.g., C7H9NO3 derivatives with specific torsion angles) .
Q. How do discrepancies in elemental analysis data arise, and how should they be addressed?
Discrepancies (e.g., C: 54.92% calculated vs. 54.61% found) may stem from:
- Incomplete combustion : Residual carbon in oxidation reactions.
- Hygroscopicity : Moisture absorption affecting hydrogen measurements.
Mitigation strategies: - Drying protocols : Prolonged desiccation under vacuum.
- Alternative methods : High-resolution mass spectrometry (HRMS) to cross-validate molecular formulas .
Q. What analytical challenges exist in quantifying this compound in biological matrices?
- Matrix interference : Endogenous pyrrolidine derivatives may co-elute in HPLC/MS.
- Ionization suppression : Carboxylic acid groups reduce sensitivity in electrospray ionization.
Solutions: - Derivatization : Use of methyl esters (e.g., methyl 5-oxopyrrolidine-2-carboxylate) to enhance volatility and detectability .
- Isotopic labeling : ¹³C or ¹⁵N analogs as internal standards for LC-MS quantification .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for nucleophilic attacks at the carbonyl group.
- Solvent effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. water) for carboxylation reactions .
- QSPR models : Correlate substituent electronic effects (Hammett σ values) with reaction rates .
Methodological Considerations
Q. What protocols ensure reproducibility in large-scale synthesis?
Q. How should researchers address contradictions in reported spectral data?
- Cross-referencing : Compare NMR (e.g., δ 8.3 ppm for pyridine protons) and IR (C=O stretch ~1700 cm⁻¹) with multiple sources .
- Collaborative validation : Share raw spectral data via platforms like NMRShiftDB for peer verification.
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₉NO₃ | |
| Molecular weight | 143.14 g/mol | |
| Melting point (analog) | 167°C (5-methoxypyridine-2-carboxylic acid) | |
| Diastereomeric excess | >90% (methyl 3-aryl derivatives) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
